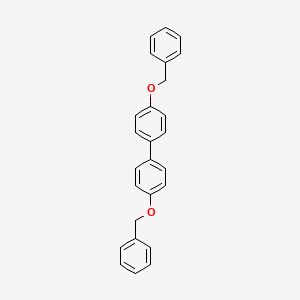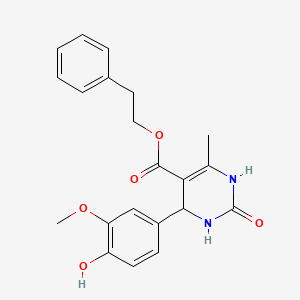
4,4'-Bis(benzyloxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(benzyloxy)-1,1’-biphenyl is an organic compound with the molecular formula C26H22O2 It is a biphenyl derivative where each phenyl ring is substituted with a benzyloxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(benzyloxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4,4’-dihydroxybiphenyl+2benzyl bromideK2CO3,DMF4,4’-Bis(benzyloxy)-1,1’-biphenyl+2KBr
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(benzyloxy)-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(benzyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Biphenyl alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Bis(benzyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism by which 4,4’-Bis(benzyloxy)-1,1’-biphenyl exerts its effects depends on the specific application. In general, the benzyloxy groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and interaction with other molecules. The biphenyl core provides structural rigidity and stability, making it a valuable scaffold in molecular design.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar biphenyl core with amino groups instead of benzyloxy groups.
4,4’-Bis(imidazolyl)diphenyl ether: Contains imidazolyl groups, used in metal-organic frameworks.
4,4’-Bis(2-benzoxazolyl)stilbene: Contains benzoxazolyl groups, used as optical brighteners.
Uniqueness
4,4’-Bis(benzyloxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The benzyloxy groups enhance its solubility in organic solvents and provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C26H22O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-phenylmethoxy-4-(4-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C26H22O2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Clé InChI |
KVICJUQJPCCWNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11706947.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11706963.png)
![17-(4-Fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11706965.png)
![8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11706970.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706973.png)

![N-benzyl-2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11706975.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11706983.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-chlorobenzohydrazide](/img/structure/B11706998.png)
![N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707005.png)
![(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11707006.png)
